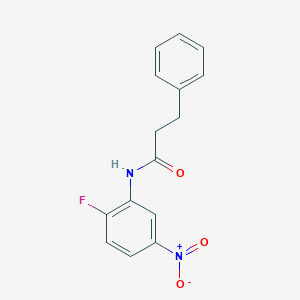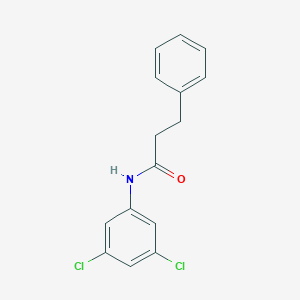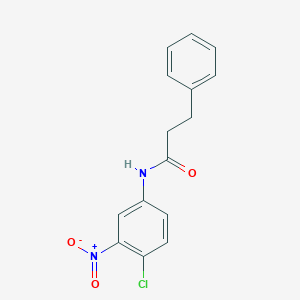![molecular formula C25H20N2O3 B325281 N'-([1,1'-biphenyl]-4-ylcarbonyl)-2-(1-naphthyloxy)acetohydrazide](/img/structure/B325281.png)
N'-([1,1'-biphenyl]-4-ylcarbonyl)-2-(1-naphthyloxy)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[2-(naphthalen-1-yloxy)acetyl]biphenyl-4-carbohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene ring, a biphenyl group, and a carbohydrazide moiety, making it a subject of interest for researchers in chemistry, biology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(naphthalen-1-yloxy)acetyl]biphenyl-4-carbohydrazide typically involves the reaction of 2-(naphthalen-1-yloxy)acetic acid with biphenyl-4-carbohydrazide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of N’-[2-(naphthalen-1-yloxy)acetyl]biphenyl-4-carbohydrazide may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[2-(naphthalen-1-yloxy)acetyl]biphenyl-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene oxides, while reduction could produce naphthalene derivatives with reduced functional groups.
Applications De Recherche Scientifique
N’-[2-(naphthalen-1-yloxy)acetyl]biphenyl-4-carbohydrazide has a wide range of applications in scientific research:
Chemistry: The compound is used as a precursor in the synthesis of various organic molecules and materials.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of N’-[2-(naphthalen-1-yloxy)acetyl]biphenyl-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins and enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
N’-[2-(naphthalen-1-yloxy)acetyl]biphenyl-4-carbohydrazide can be compared with other similar compounds, such as:
2-(naphthalen-2-yloxy)acetic acid: This compound shares a similar naphthalene moiety but differs in its functional groups and overall structure.
N’-[2-(1-naphthyloxy)acetyl]-4-biphenylcarbohydrazide: Another closely related compound with slight variations in its molecular structure.
The uniqueness of N’-[2-(naphthalen-1-yloxy)acetyl]biphenyl-4-carbohydrazide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C25H20N2O3 |
|---|---|
Poids moléculaire |
396.4 g/mol |
Nom IUPAC |
N//'-(2-naphthalen-1-yloxyacetyl)-4-phenylbenzohydrazide |
InChI |
InChI=1S/C25H20N2O3/c28-24(17-30-23-12-6-10-20-9-4-5-11-22(20)23)26-27-25(29)21-15-13-19(14-16-21)18-7-2-1-3-8-18/h1-16H,17H2,(H,26,28)(H,27,29) |
Clé InChI |
LQRXVLSQFQSVBR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NNC(=O)COC3=CC=CC4=CC=CC=C43 |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NNC(=O)COC3=CC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(azepan-1-ylsulfonyl)phenyl]-2-chlorobenzamide](/img/structure/B325198.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-2-iodobenzamide](/img/structure/B325199.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-2-nitrobenzamide](/img/structure/B325200.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-2-bromobenzamide](/img/structure/B325203.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-2-methylbenzamide](/img/structure/B325204.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-3-methylbenzamide](/img/structure/B325208.png)
![2-[(3-nitrobenzoyl)amino]-N-phenylbenzamide](/img/structure/B325210.png)

![N-{4-[acetyl(methyl)amino]phenyl}-3-nitrobenzamide](/img/structure/B325214.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-3-phenylpropanamide](/img/structure/B325215.png)




